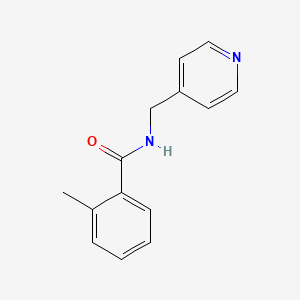

2-methyl-N-(pyridin-4-ylmethyl)benzamide

Description

Significance of Benzamide (B126) and Pyridine (B92270) Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research

The benzamide and pyridine scaffolds are integral to the design and development of a vast array of therapeutic agents. nanobioletters.com Their prevalence in FDA-approved drugs and clinical candidates underscores their importance in medicinal chemistry.

N-substituted benzamides are a class of compounds with a long history of application in medicinal chemistry. uokerbala.edu.iq These structures are recognized for their ability to participate in hydrogen bonding and other molecular interactions, making them effective binders to biological targets. nanobioletters.com Contemporary research continues to explore benzamide derivatives for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nanobioletters.comuokerbala.edu.iq The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to achieve desired biological outcomes. uokerbala.edu.iq

The pyridine ring is a bioisostere of benzene (B151609), meaning it has a similar size and shape but with a nitrogen atom replacing one of the carbon-hydrogen units. This substitution imparts unique properties, including increased polarity and the ability to act as a hydrogen bond acceptor. mdpi.com Pyridine is a fundamental component in over 7000 existing drug molecules and is found in numerous natural products with medicinal properties, such as alkaloids. usm.myresearchgate.net Its presence in a wide variety of FDA-approved drugs highlights its status as a "privileged scaffold" in drug discovery. nih.govnih.gov The pyridine moiety is associated with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular effects. nih.govnih.govresearchgate.net

Rationale for Investigating 2-methyl-N-(pyridin-4-ylmethyl)benzamide as a Chemical Probe or Lead Compound Candidate

The rationale for investigating this compound stems from the established biological significance of its constituent scaffolds. The combination of the 2-methylbenzamide (B88809) and the 4-pyridylmethyl fragments into a single molecule presents an opportunity to explore novel chemical space and potentially discover new biological activities. The 2-methyl substitution on the benzamide ring can influence the compound's conformation and interaction with biological targets. The pyridin-4-ylmethyl group provides a key point for interaction and can significantly impact the compound's solubility and pharmacokinetic properties. The investigation of this specific arrangement could lead to the identification of a novel chemical probe to study biological pathways or a lead compound for further drug development.

Overview of N-Benzylbenzamide Derivatives and Their Reported Biological Activities in Preclinical In Vitro Studies

N-benzylbenzamide derivatives, which are structurally analogous to this compound, have been the subject of various preclinical studies. A notable area of research has been their evaluation as potential anticancer agents. For instance, a series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. niscpr.res.in One compound from this series, 20b, demonstrated significant antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range. niscpr.res.in Mechanistic studies revealed that this compound binds to the colchicine (B1669291) binding site on tubulin and exhibits potent anti-vascular activity. niscpr.res.in Such findings for structurally related compounds provide a strong impetus for the investigation of this compound and its potential in oncology and other therapeutic areas.

| Compound Class | Reported Biological Activity | Key Findings in Preclinical In Vitro Studies |

| N-Benzylbenzamide Derivatives | Antitumor (Tubulin Polymerization Inhibition) | A novel derivative (compound 20b) showed significant antiproliferative activity against various cancer cell lines (IC50 = 12-27 nM) by binding to the colchicine site of tubulin and exhibiting anti-vascular effects. niscpr.res.in |

Research Objectives and Scope for In-Depth Academic Investigation of this compound

Given the absence of specific research on this compound in the current literature, a foundational academic investigation would be highly valuable. The primary research objectives would be to synthesize and characterize the compound, followed by a comprehensive evaluation of its biological activities.

Key Research Objectives:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to fully characterize its chemical structure and properties using modern analytical techniques.

In Vitro Biological Screening: To screen the compound against a diverse panel of biological targets and cell lines to identify potential therapeutic areas. This could include, but is not limited to, cancer cell proliferation assays, enzyme inhibition assays (e.g., kinases, histone deacetylases), and antimicrobial activity assays.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogues of this compound to understand how modifications to the chemical structure impact its biological activity. This would involve altering the substitution pattern on both the benzamide and pyridine rings.

Mechanism of Action Studies: If significant biological activity is identified, further studies would be necessary to elucidate the compound's mechanism of action at the molecular level.

The scope of such an investigation would initially be confined to preclinical in vitro studies to establish a baseline of biological activity and to identify promising avenues for further research.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-4-2-3-5-13(11)14(17)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZCCUAYVWYPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349612 | |

| Record name | 2-methyl-N-(pyridin-4-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64095-81-4 | |

| Record name | 2-methyl-N-(pyridin-4-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 2-methyl-N-(pyridin-4-ylmethyl)benzamide

A retrosynthetic analysis of this compound identifies the amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the target molecule into two readily available starting materials:

2-methylbenzoic acid : An aromatic carboxylic acid.

(Pyridin-4-yl)methanamine : A primary amine containing a pyridine (B92270) ring.

This primary disconnection strategy is the most common and efficient approach for synthesizing benzamide (B126) derivatives. The forward synthesis, therefore, involves the coupling of these two synthons.

Optimized Synthetic Pathways for this compound

The forward synthesis based on the retrosynthetic analysis requires the activation of the carboxylic acid group of 2-methylbenzoic acid to facilitate the nucleophilic attack by the amine group of (pyridin-4-yl)methanamine.

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. acs.org A variety of coupling reagents have been developed to promote this transformation under mild conditions, minimizing side reactions and improving yields. The choice of reagent and conditions can significantly impact the reaction's efficiency. numberanalytics.com

Common Coupling Reagents: The synthesis is typically achieved by activating the carboxylic acid. This can be done by converting it into a more reactive species, such as an acid chloride or an active ester. nanobioletters.comresearchgate.net Modern methods often utilize in-situ activating agents that avoid the isolation of harsh intermediates. These reagents are broadly classified into phosphonium (B103445) salts, aminium/uronium salts, and carbodiimides. uni-kiel.desigmaaldrich.com

| Reagent Class | Examples | Mechanism/Notes |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization and improve efficiency. uni-kiel.depeptide.com DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble, while EDC is water-soluble, simplifying workup via aqueous extraction. peptide.comcsic.es |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | Generate highly reactive OBt or OAt esters. sigmaaldrich.com PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com These reagents generally give clean reactions but have moderate stability in solution. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU | Similar to phosphonium salts, they form active esters. sigmaaldrich.com HATU is among the most efficient reagents due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group. sigmaaldrich.comacs.org Solutions of uronium reagents are typically very stable. sigmaaldrich.com |

Reaction Conditions: Optimizing reaction conditions is crucial for successful amide bond formation. numberanalytics.com

Solvent : Polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (B52724) (CH3CN) are commonly used as they can solubilize the reactants and stabilize charged intermediates. numberanalytics.comnanobioletters.comnih.gov

Base : A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. acs.org

Temperature : Reactions are often run at room temperature, although gentle heating (e.g., 50-65 °C) can increase the reaction rate. acs.orgnih.gov

A typical procedure would involve dissolving 2-methylbenzoic acid in a suitable solvent, adding a coupling reagent and a base, followed by the dropwise addition of (pyridin-4-yl)methanamine. The reaction is then stirred for several hours until completion. nanobioletters.com

For the direct synthesis of this compound from its primary synthons, protecting groups are generally not required. The functional groups involved—a carboxylic acid, a methyl group, and a pyridyl amine—are compatible with standard amide coupling conditions.

The key functional group transformation is the activation of the carboxylic acid . A classic method involves converting 2-methylbenzoic acid to 2-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com The resulting acid chloride is highly electrophilic and reacts readily with (pyridin-4-yl)methanamine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.

While protecting groups are not needed for the parent compound, they would become essential if additional reactive functionalities were present on either the benzoyl or pyridyl rings in the synthesis of more complex analogues. For instance, a phenol (B47542) on the benzoyl ring or an amino group directly on the pyridine ring would likely require protection to prevent unwanted side reactions.

After the reaction is complete, purification is necessary to isolate the this compound from unreacted starting materials, coupling agent byproducts, and any side products. noblesciencepress.org

Common purification methods include:

Extraction : The reaction mixture is typically subjected to an aqueous workup. Washing with a dilute acid solution (e.g., HCl) can remove excess amine starting material and basic impurities. researchgate.net A subsequent wash with a dilute base solution (e.g., NaHCO₃) can remove unreacted carboxylic acid. The final product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. nanobioletters.com

Column Chromatography : For high purity, silica (B1680970) gel column chromatography is a standard technique. nanobioletters.com A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to separate the product from impurities based on their differential adsorption to the silica.

Recrystallization : If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an effective method for obtaining highly pure crystalline material. jru.edu.in The crude solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. jru.edu.inusm.my

Design and Synthesis of Analogues and Derivatives of this compound for Academic Exploration

The benzamide scaffold is prevalent in bioactive molecules, and the synthesis of analogues is a common strategy in medicinal chemistry and academic research to probe structure-activity relationships (SAR). tandfonline.comresearchgate.netnih.gov The structure of this compound offers multiple sites for modification.

Key Diversification Strategies:

Substitution on the Phenyl Ring :

Position : The position of the methyl group can be moved from the ortho- (2-position) to the meta- (3-position) or para- (4-position) to investigate the impact of steric hindrance near the amide bond.

Electronic Effects : The methyl group can be replaced with other substituents to modulate the electronic nature of the ring. Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing groups (e.g., chloro, -Cl; nitro, -NO₂) can be introduced. These changes can influence the reactivity of the carbonyl group and the conformational preferences of the molecule. tandfonline.comnih.gov

Bioisosteric Replacement : The entire phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., thiophene, furan, or even another pyridine ring) to explore different spatial arrangements and hydrogen bonding capabilities.

Modification of the Amide Linker :

While technically not on the benzamide moiety itself, modifying the linker is a key strategy. For instance, converting the amide to a thioamide can alter hydrogen bonding properties. usm.myresearchgate.net

The synthesis of these analogues would follow similar amide bond formation strategies, utilizing a diverse library of substituted benzoic acids with (pyridin-4-yl)methanamine. nanobioletters.comresearchgate.net The results from studying these derivatives can provide valuable insights for developing molecules with specific properties in fields like materials science or drug discovery. nih.govnih.gov

Design Principles for Structural Diversification on the Pyridine Moiety

The pyridine ring is a key pharmacophore in numerous clinically significant molecules, and its structural diversification is a cornerstone of medicinal chemistry research. nih.gov For this compound, the pyridine moiety presents a versatile scaffold for structural modifications aimed at fine-tuning the molecule's properties. The primary design principles for its diversification revolve around several key strategies:

Substitution on the Pyridine Ring: The introduction of various substituents onto the pyridine ring can significantly influence the electronic and steric properties of the molecule. This can be achieved through a variety of synthetic methods that allow for the regioselective addition of functional groups. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which may be crucial for its biological interactions.

Bioisosteric Replacement: The pyridine ring itself can be considered an isostere of a benzene (B151609) ring. nih.gov Further diversification can be achieved by replacing the pyridine with other heterocyclic systems. This strategy of bioisosteric replacement can lead to analogues with improved potency, selectivity, or metabolic stability.

Quaternization of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be quaternized to introduce a permanent positive charge. This modification can enhance the molecule's solubility and its ability to form ionic interactions. For example, quaternization of pyridine derivatives with lipophilic substrates has been shown to yield compounds with notable biological activities. nih.gov

The strategic application of these design principles allows for the systematic exploration of the chemical space around the pyridine moiety, facilitating the development of new analogues with tailored characteristics.

Synthetic Strategies for Analogue Library Generation

The generation of a library of analogues of this compound is essential for structure-activity relationship (SAR) studies. High-throughput synthesis and combinatorial chemistry approaches are often employed to rapidly produce a diverse set of compounds. Key synthetic strategies include:

Parallel Amide Bond Formation: A common approach involves the parallel synthesis of a series of amides from a single starting material. For instance, a variety of substituted benzoic acids can be reacted with 4-(aminomethyl)pyridine (B121137) in the presence of a coupling agent to generate a library of analogues with modifications on the benzoyl moiety. Conversely, 2-methylbenzoyl chloride can be reacted with a library of substituted 4-(aminomethyl)pyridines.

Multi-component Reactions: One-pot, multi-component reactions are highly efficient for generating chemical libraries. These reactions combine three or more starting materials in a single step to produce complex molecules, minimizing the need for purification of intermediates.

Solid-Phase Synthesis: In solid-phase synthesis, the starting material is attached to a solid support, and reagents are added in solution. This allows for the easy removal of excess reagents and by-products by simple filtration, making it well-suited for the automated synthesis of a large number of compounds.

A representative synthetic scheme for generating an analogue library could involve the reaction of a diverse set of acyl chlorides with various aminomethylpyridine derivatives.

| Acyl Chloride | Aminomethylpyridine Derivative | Resulting Analogue |

| 2-methylbenzoyl chloride | 4-(aminomethyl)pyridine | This compound |

| 4-chlorobenzoyl chloride | 4-(aminomethyl)pyridine | 4-chloro-N-(pyridin-4-ylmethyl)benzamide |

| 2-methylbenzoyl chloride | (2-chloropyridin-4-yl)methanamine | N-((2-chloropyridin-4-yl)methyl)-2-methylbenzamide |

This table illustrates how the systematic variation of the starting materials can lead to a diverse library of analogues for further evaluation.

Green Chemistry Approaches in the Synthesis of N-substituted Benzamides

The principles of green chemistry are increasingly being integrated into the synthesis of N-substituted benzamides to minimize the environmental impact of chemical processes. mdpi.com These approaches focus on the use of renewable resources, the reduction of waste, and the use of less hazardous materials.

Several green synthetic methods have been developed for the production of N-substituted amides:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of N-substituted amides has been successfully demonstrated in aqueous media. For example, the direct conversion of nitriles to N-substituted amides has been achieved in refluxing water using a water-soluble copper(II) catalyst. researchgate.net In some cases, the product precipitates directly from the aqueous solution, simplifying purification. rsc.org

Catalytic Methods: The use of catalysts can significantly improve the efficiency and selectivity of reactions, often under milder conditions. Rhodium(III) catalysts have been used for the synthesis of isoquinolones from N-alkyl benzamides in water, using air as the oxidant. rsc.org Furthermore, manganese(I) catalysis has been employed for the methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent, which represents a more sustainable alternative to traditional methods. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and simplify workup procedures. Mechanochemical grinding is a solvent-free technique that has been used for the synthesis of N-substituted amines with high efficiency. mdpi.com

The following table summarizes some green chemistry approaches for the synthesis of N-substituted benzamides:

| Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Advantages | Reference |

| Direct conversion of nitriles | Porphyrazinato copper(II) | Water | Reusable catalyst, good yields | researchgate.net |

| C-H activation/annulation | Rhodium(III) | Water | Use of air as oxidant, product precipitation | rsc.org |

| Methoxymethylation | Manganese(I) | Methanol | Use of methanol as reagent and solvent, avoids toxic reagents | rsc.org |

| Mechanochemical grinding | - | Solvent-free | Reduced waste, high efficiency | mdpi.com |

These examples highlight the progress being made in developing more sustainable synthetic routes for N-substituted benzamides, including compounds like this compound.

Molecular Interactions and Target Engagement Studies Preclinical in Vitro Focus

Ligand-Target Binding Assays for 2-methyl-N-(pyridin-4-ylmethyl)benzamide

Comprehensive searches of available scientific literature and databases did not yield specific ligand-target binding assay data for the compound this compound. While structurally related benzamide (B126) compounds have been evaluated for their binding to various targets, direct binding assays for this specific molecule are not publicly documented.

While the broader class of benzamides has been investigated for inhibitory activity against various enzymes, including histone deacetylases (HDACs) and kinases, specific enzyme inhibition data for this compound is not available in the reviewed literature. researchgate.netnih.govnih.gov The benzamide moiety is recognized as a key structural feature for the inhibition of certain enzymes like HDACs, where it can interact with a zinc ion in the active site. researchgate.net However, without direct experimental evidence, the specific inhibitory potential of this compound remains undetermined.

In vitro receptor binding profiling is a critical step in characterizing the selectivity of a compound. For this compound, specific data from comprehensive receptor binding screens are not publicly available. Such studies would typically involve assessing the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and other receptor types to identify potential on-target and off-target interactions.

Modern drug discovery often employs advanced techniques to confirm target engagement directly within a cellular context or in cell-free systems. Methodologies such as the Cellular Thermal Shift Assay (CETSA) or Fluorescence Polarization (FP) are instrumental in this regard. However, there is no published evidence of this compound being profiled using these or similar target engagement technologies.

Investigation of Binding Mechanisms

A thorough understanding of a compound's binding mechanism requires detailed kinetic and thermodynamic studies.

The kinetics of binding, including the association (k_on) and dissociation (k_off) rates, provide valuable insights into the duration of the drug-target interaction. At present, there are no available studies that have performed kinetic analyses for the binding of this compound to any specific biological target.

Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), help to delineate the forces driving the binding event (e.g., hydrogen bonding, hydrophobic interactions). The scientific literature lacks any thermodynamic characterization of the binding of this compound to a biological target.

Preclinical In Vitro Characterization of this compound Reveals Limited Publicly Available Data

Despite extensive investigation into the pharmacodynamic properties of various benzamide derivatives, a comprehensive preclinical in vitro profile for the specific compound this compound remains largely unavailable in publicly accessible scientific literature. As a result, a detailed analysis of its specificity and selectivity against a broad panel of biological targets cannot be definitively compiled at this time.

The exploration of molecular interactions and target engagement is a cornerstone of modern drug discovery, providing crucial insights into the potential therapeutic applications and off-target effects of a given compound. This process typically involves screening the molecule against a wide array of receptors, enzymes, ion channels, and transporters to build a comprehensive selectivity profile. However, for this compound, such detailed preclinical data has not been published in peer-reviewed journals or presented in accessible databases.

For instance, the related compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as an inhibitor of histone deacetylases. This activity is attributed to a specific pharmacophore that is not fully conserved in this compound. Similarly, other benzamide-containing molecules have been investigated as potent and selective inhibitors of GlyT1. These examples underscore the necessity of specific experimental data for each unique chemical entity.

Without dedicated in vitro screening data for this compound, a data table outlining its activity at various concentrations against a panel of biological targets cannot be constructed. Such a table would typically include quantitative measures of interaction, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), which are essential for understanding the compound's potency and selectivity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Structure-Activity Relationships for 2-methyl-N-(pyridin-4-ylmethyl)benzamide and its Derivatives

SAR studies on compounds structurally related to this compound have illuminated the critical roles of its constituent parts: the substituted benzamide (B126) ring, the pyridine (B92270) ring, and the N-methylene linker. These studies systematically alter each component to observe the resulting changes in biological activity.

The benzamide ring is a crucial component for interaction with biological targets. Modifications to this ring, including the position and nature of substituents, can significantly alter the compound's activity. The 2-methyl group on the benzamide ring of the parent compound is a key feature.

In related series of benzamide derivatives, the position and type of substituent on the benzamide ring have been shown to be critical for biological activity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitutions at the 2-position of the benzamide ring with chloro or methoxy (B1213986) groups resulted in submicromolar M1 muscarinic acetylcholine (B1216132) receptor antagonist activity. nih.gov A pentafluorophenyl derivative also showed potent antagonism. nih.gov Conversely, modifications at other positions often lead to a decrease in activity, highlighting the sensitivity of the target's binding pocket to the substitution pattern on this ring.

Table 1: Impact of Benzamide Ring Substituents on the Activity of Related Benzamide Analogs Data synthesized from studies on analogous benzamide series.

| Substituent at 2-position | Substituent at other positions | Observed Activity Trend | Reference |

|---|---|---|---|

| -Cl | - | Increased Potency | nih.gov |

| -OCH3 | - | Increased Potency | nih.gov |

| - | 4-OCH3 | Comparable to Unsubstituted | nih.gov |

| Pentafluoro | - | Increased Potency | nih.gov |

The pyridine ring in this compound serves as a key interaction moiety, often acting as a hydrogen bond acceptor. The position and electronic nature of substituents on this ring can modulate binding affinity and selectivity.

Studies on related N-pyridinyl benzamide analogs have shown that the pyridine ring is amenable to substitution, which can fine-tune the compound's properties. For example, in a series of picolinamide (B142947) analogs, which share the N-pyridyl feature, substitution on the pyridine ring was explored to improve metabolic stability and potency. acs.org The introduction of a 5-fluoro substituent on a pyridin-3-yl ether analog demonstrated enhanced potency. acs.org In another study on 4-(pyridin-4-yloxy)benzamide derivatives, modifications on the pyridine ring were part of the strategy to enhance anticancer activity. acs.org These findings suggest that for this compound, substitutions on the pyridine ring could be a viable strategy to optimize its biological profile.

The N-methylene group acts as a linker between the benzamide and pyridine moieties. Its flexibility and length are critical for orienting the two aromatic rings correctly within the target's binding site.

While direct studies on linker modifications for this compound are not prevalent, research on other molecular scaffolds provides valuable insights. For instance, in the context of pyrrole/imidazole polyamides, which are DNA-binding agents, modifications to the linker and the linkage chemistry were found to have a profound impact on biological activity. caltech.edu The introduction of an oxime linkage, for example, led to a significant increase in potency. caltech.edu This suggests that exploring variations in the linker of this compound, such as increasing its length, introducing rigidity, or altering its chemical nature, could be a fruitful avenue for improving its therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. nih.gov This predictive approach is instrumental in designing new derivatives with enhanced potency and selectivity.

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values encode various aspects of a molecule's structure and properties. Descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and molecular properties like logP (lipophilicity) and polar surface area (PSA).

3D Descriptors: Steric parameters (e.g., Verloop parameters), quantum chemical descriptors (e.g., HOMO/LUMO energies), and molecular shape indices. mdpi.com

In QSAR studies of related benzamide and pyridine-containing compounds, a variety of descriptors have been found to be significant. For example, in a study of benzimidazole (B57391) derivatives, descriptors related to steric, electronic, and physicochemical properties were used to build predictive models. nih.gov For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are based on steric and electrostatic fields. researchgate.net

Table 2: Commonly Used Molecular Descriptors in QSAR Studies of Related Compounds

| Descriptor Type | Examples | Information Encoded | Reference |

|---|---|---|---|

| Physicochemical | logP, Polar Surface Area (PSA) | Lipophilicity and polarity | nih.gov |

| Steric | Verloop Sterimol parameters, Molar Refractivity | Size and shape of substituents | mdpi.com |

| Electronic | HOMO/LUMO energies, Dipole moment | Electronic distribution and reactivity | researchgate.net |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity | nih.gov |

| 3D-QSAR Fields | CoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond donor/acceptor) | 3D spatial distribution of properties | researchgate.net |

The development of a predictive QSAR model involves several key steps. After calculating descriptors for a series of compounds with known biological activities, a subset of these compounds is selected as a training set to build the model, while the remainder form a test set for external validation. pnrjournal.com Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to establish the mathematical relationship between the descriptors and the activity. nih.govnih.gov

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. nih.govresearchgate.net Common validation metrics include:

Coefficient of determination (r²): A measure of the goodness-of-fit for the training set.

Leave-one-out cross-validated coefficient (q²): An indicator of the model's internal predictive ability. A q² value greater than 0.5 is generally considered acceptable. mdpi.com

External validation (pred_r²): The correlation coefficient for the test set, which assesses the model's ability to predict the activity of new compounds. A value greater than 0.6 is often required for a model to be considered predictive. mdpi.com

In a QSAR study on antifungal benzimidazole derivatives, a statistically significant model was developed with an r² of 0.8361 and a q² of 0.7457, indicating a good balance of fit and internal predictivity. pnrjournal.com The external predictive r² was 0.6511, confirming the model's utility for predicting the activity of new compounds. pnrjournal.com For a QSAR model to be reliable, it must undergo both internal and external validation to demonstrate its predictive capability. nih.govresearchgate.net

Interpretation of QSAR Models for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful for rational drug design. These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish its biological potency.

In a typical 3D-QSAR study of benzamide-based inhibitors, the interpretation of CoMFA and CoMSIA contour maps provides crucial guidance for structural modifications. drugdesign.org

Steric Fields (CoMFA): Green contours in a CoMFA map typically indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in these areas could enhance biological activity. Conversely, yellow contours highlight regions where steric hindrance is detrimental, indicating that smaller substituents are preferred. For this compound, a green contour near the methyl group on the benzoyl ring might suggest that larger alkyl groups at this position could improve activity.

Electrostatic Fields (CoMFA): Blue contours signify areas where electropositive groups are favorable, while red contours indicate a preference for electronegative groups. A blue contour near the pyridine nitrogen would underscore the importance of its basic character for potential hydrogen bonding or ionic interactions with a biological target.

Hydrophobic, Hydrogen Bond Donor, and Acceptor Fields (CoMSIA): CoMSIA provides a more detailed analysis of intermolecular interactions.

Yellow contours would indicate regions where hydrophobic groups enhance activity. This might be observed around the phenyl ring.

Cyan contours highlight favorable positions for hydrogen bond donors. The amide N-H group is a critical hydrogen bond donor.

Magenta contours denote areas where hydrogen bond acceptors are preferred. The carbonyl oxygen of the amide and the pyridine nitrogen are key hydrogen bond acceptors.

The insights gleaned from these QSAR models can be translated into the design of new analogs with predicted improvements in activity. For instance, if a CoMSIA map reveals a large magenta contour near the pyridine ring, it would suggest that introducing additional hydrogen bond acceptor groups on this ring could be a promising strategy.

To illustrate the application of QSAR in rational design, consider a hypothetical dataset for a series of analogs based on the this compound scaffold, targeting a specific protein kinase.

| Compound | R1 (at benzoyl ring) | R2 (on pyridine ring) | pIC50 | Predicted pIC50 (from QSAR model) |

| 1 | -CH3 | H | 6.5 | 6.4 |

| 2 | -H | H | 6.1 | 6.2 |

| 3 | -OCH3 | H | 6.8 | 6.9 |

| 4 | -CH3 | -Cl | 6.7 | 6.6 |

| 5 | -CH3 | -NH2 | 7.2 | 7.1 |

This interactive table demonstrates how substitutions at different positions (R1 and R2) influence the inhibitory activity (pIC50). A robust QSAR model would accurately predict these activities, and its interpretation would explain why, for example, an amino group (a hydrogen bond donor and acceptor) at the R2 position significantly enhances potency. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methyl N Pyridin 4 Ylmethyl Benzamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, offering insights into its stability, reactivity, and potential intermolecular interactions. These computational methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It is employed to determine the optimized, lowest-energy three-dimensional arrangement of atoms (ground state geometry) and to calculate various electronic properties. researchgate.net For a molecule like 2-methyl-N-(pyridin-4-ylmethyl)benzamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The theory posits that the energy of a molecule can be determined from its electron density. This approach allows for an accurate description of the molecule's electronic distribution and geometry. researchgate.net

In a typical study, the theoretical vibrational frequencies are also calculated and compared with experimental data (e.g., from FT-IR spectroscopy) to validate the accuracy of the computational model. researchgate.net The calculated geometric parameters and electronic structure form the foundation for further analysis, such as electrostatic potential mapping and frontier molecular orbital analysis. researchgate.netacadpubl.eu

Interactive Table: Representative Data from DFT Calculations

Note: The following data are illustrative of typical outputs from DFT calculations for organic molecules and are not specific to this compound.

| Calculated Parameter | Representative Value | Unit |

| Total Energy | -825.5 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| Energy Gap (ΔE) | 4.7 | eV |

Electrostatic Potential Mapping (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eumalayajournal.org The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. malayajournal.org

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. acadpubl.eumalayajournal.org

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the amide group. acadpubl.eu

Green regions denote areas of neutral potential. acadpubl.eu

This map provides crucial insights into how the molecule might interact with biological targets, such as proteins, through hydrogen bonding and other electrostatic interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.euresearchgate.net These orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eu

The HOMO acts as the electron donor, and its energy level is related to the molecule's ionization potential. acadpubl.eu For this compound, the HOMO is likely distributed across the electron-rich aromatic rings.

The LUMO acts as the electron acceptor, and its energy is related to the electron affinity. acadpubl.eu

The HOMO-LUMO energy gap (ΔE) is a critical parameter that signifies the molecule's stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eursc.org Calculations on similar molecules show this gap is typically in the range of 4-5 eV. acadpubl.eursc.org

De Novo Design Strategies based on this compound Scaffold

De novo drug design aims to create novel molecules with desired biological activities from scratch. The this compound structure can serve as a "scaffold" or core template for this process. A scaffold is the central molecular framework to which various functional groups can be attached. nih.govnih.gov

Modern de novo design strategies often employ computational algorithms, including those based on deep learning and reinforcement learning, to explore chemical space and generate new molecular structures. nih.govopenreview.netarxiv.org These methods can be broadly categorized as:

Scaffold-based generation: An existing scaffold, like the benzamide (B126) core, is used as a starting point. nih.govopenreview.net The algorithm then adds atoms and fragments in a step-by-step manner to "decorate" the scaffold, creating a library of new compounds. These generated molecules can be optimized for specific properties such as binding affinity to a target protein, synthetic accessibility, and drug-likeness. openreview.netarxiv.org

Structure-activity relationship (SAR) analysis: By synthesizing and testing a series of analogues based on the this compound scaffold, researchers can identify which structural modifications lead to improved activity. mdpi.com For instance, different substituents could be placed on the benzoyl or pyridine rings to probe interactions with a biological target. Computational docking can then be used to rationalize these SAR findings and guide the design of the next generation of compounds. nih.govmdpi.com

These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to succeed, saving time and resources. openreview.net

Preclinical in Vitro Biological Activity Screening and Mechanistic Elucidation

High-Throughput and Targeted Screening of 2-methyl-N-(pyridin-4-ylmethyl)benzamide in Cellular Systems

There is no publicly available information regarding high-throughput or targeted screening of this compound in any cellular systems.

Cell-Based Assays for Specific Biological Processes (e.g., viability, proliferation, pathway modulation in cell lines)

No studies have been found that evaluate the effect of This compound on cell viability, proliferation, or the modulation of specific cellular pathways. Standard assays used for these purposes, such as MTT or resazurin (B115843) reduction assays for viability and proliferation, have not been reported for this compound.

Antimicrobial Activity Evaluation in In Vitro Cultures (e.g., bacterial strains, fungal strains)

There are no published reports on the evaluation of This compound for antimicrobial activity against any bacterial or fungal strains. While related benzamide (B126) structures have been investigated for such properties, data specific to this compound is absent.

Detailed Mechanistic Investigations of Observed In Vitro Activities

As no in vitro activities have been reported, no mechanistic investigations have been undertaken.

Cellular Pathway Analysis (e.g., Western Blotting, Immunofluorescence, Reporter Assays)

No data from cellular pathway analysis techniques such as Western Blotting, immunofluorescence, or reporter assays are available for This compound .

Gene Expression Analysis (e.g., qPCR, RNA-seq in cell models)

There is no evidence of gene expression analysis, through methods like quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq), having been performed to study the effects of this compound in cell models.

Phenotypic Analysis of Cellular Responses (e.g., cell cycle analysis, apoptosis markers via flow cytometry)

No phenotypic analyses of cellular responses, such as cell cycle progression or the induction of apoptosis, have been documented for This compound .

Based on a comprehensive search of available scientific literature, there is currently no publicly accessible data regarding the off-target profiling and polypharmacology assessment of the specific chemical compound this compound.

Detailed preclinical in vitro screening data, including off-target binding profiles and polypharmacological assessments, are often highly specific and may be contained within proprietary research databases of pharmaceutical companies or contract research organizations. Such information is typically not disclosed in the public domain unless it is part of a peer-reviewed scientific publication or a patent application.

The absence of such information in publicly available sources prevents the generation of a detailed and scientifically accurate article on this specific topic as requested. To provide the level of detail and data tables required by the user, access to non-public, proprietary research data would be necessary. Therefore, the requested article cannot be generated at this time.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are central to the analysis of pharmaceutical compounds and research chemicals, providing powerful separation capabilities that are essential for assessing purity and quantifying the target analyte. nih.gov These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. medistri.swiss

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common techniques for assessing the purity and quantifying 2-methyl-N-(pyridin-4-ylmethyl)benzamide in research samples. UPLC utilizes smaller particle size columns (typically <2 µm) compared to HPLC (3-5 µm), resulting in higher resolution, faster analysis times, and greater sensitivity. bldpharm.com

The development of a robust HPLC or UPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products. A typical approach is to use reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development for a compound like this compound would involve:

Column Selection: A C18 or C8 column is a common starting point for benzamide-containing molecules.

Mobile Phase Selection: A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) or water with an organic solvent (typically acetonitrile (B52724) or methanol) is used. researchgate.net The ratio is adjusted to achieve the desired retention time and separation.

pH Adjustment: The pH of the aqueous portion of the mobile phase is critical, as it can affect the ionization state and, therefore, the retention of the basic pyridine (B92270) moiety and the weakly basic amide group.

Detection: A UV detector is commonly employed, with the detection wavelength set at a maximum absorbance for the compound, which is determined by its chromophores (the benzoyl and pyridine rings). researchgate.net A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which is useful for peak identification and purity assessment. sigmaaldrich.com

Once developed, the method must be validated according to established guidelines to ensure it is accurate, precise, linear, and robust for its intended purpose of purity assessment and quantification.

Interactive Table 1: Typical Starting Parameters for HPLC/UPLC Method Development Click on the headers to learn more about each parameter.

| Parameter | HPLC | UPLC | Rationale for this compound |

| Stationary Phase (Column) | C18 or C8, 250 x 4.6 mm, 5 µm | C18 or C8, 100 x 2.1 mm, 1.7 µm | Good retention for aromatic, moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water/Buffer | Acetonitrile/Methanol and Water/Buffer | Common solvents for reversed-phase chromatography. nist.gov |

| Elution Mode | Isocratic or Gradient | Gradient | Gradient elution is often preferred for separating complex mixtures containing impurities with a wide range of polarities. |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min | Adjusted for optimal separation and pressure. |

| Detection Wavelength | ~254 nm or ~265 nm | ~254 nm or ~265 nm | Based on the UV absorbance of the benzamide (B126) and pyridine chromophores. researchgate.net |

| Column Temperature | 25 - 40 °C | 30 - 50 °C | Controls retention time and peak shape. |

Impurity profiling, the identification and quantification of unwanted chemicals in a sample, is a critical step in chemical research and development. thermofisher.com Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique and the preferred method for analyzing non-volatile and thermally labile compounds like this compound. nih.gov The LC system separates the target compound from its impurities, which are then introduced into the mass spectrometer. The MS provides mass information for each separated component, allowing for the determination of their molecular weights and elemental compositions (with high-resolution MS). Tandem MS (MS/MS) experiments involve selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions, which serves as a "fingerprint" for structural confirmation. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and semi-volatile compounds. medistri.swiss Direct analysis of this compound by GC-MS may be challenging due to its relatively high molecular weight and boiling point. However, derivatization can be employed to increase its volatility. For instance, derivatization with reagents like benzoyl chloride can be used to analyze related amine impurities. bohrium.com In a typical GC-MS workflow, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the column. The separated components then enter the MS for ionization, detection, and identification by comparing the resulting mass spectra to library data. medistri.swiss

Interactive Table 2: Comparison of LC-MS and GC-MS for Impurity Profiling Explore the different aspects of these two powerful analytical techniques.

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separates compounds in liquid phase followed by mass analysis. | Separates volatile compounds in gas phase followed by mass analysis. medistri.swiss |

| Applicability | Ideal for non-volatile, polar, and thermally unstable compounds. Highly suitable for this compound. nih.gov | Suitable for volatile and thermally stable compounds. Derivatization may be required for the target compound. bohrium.com |

| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). thermofisher.com |

| Data Obtained | Retention time, molecular weight, and structural information from fragmentation (MS/MS). nih.gov | Retention time, fragmentation pattern (fingerprint), and molecular ion (with soft ionization). medistri.swiss |

| Use Case | Primary choice for purity, quantification, and identification of process-related impurities and degradation products. sigmaaldrich.com | Used for identifying volatile impurities, residual solvents, or starting materials. thermofisher.com |

Spectroscopic Methods for Structural Characterization in Research Contexts

Spectroscopic methods are used to probe the molecular structure of a compound by measuring its interaction with electromagnetic radiation. These techniques are fundamental for the unambiguous identification and structural elucidation of newly synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. The primary experiments used are ¹H (proton) and ¹³C (carbon-13) NMR.

For this compound, the ¹H NMR spectrum would provide key information:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Aromatic protons on the benzene (B151609) and pyridine rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene (B1212753) (-CH₂-) protons would be a singlet or doublet around δ 4.5 ppm, and the methyl (-CH₃) protons would be a singlet further upfield, around δ 2.4 ppm. rsc.org

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in each unique environment.

Splitting Pattern (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons splits signals into multiplets (e.g., singlets, doublets, triplets), revealing which protons are neighbors in the structure.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The carbonyl (C=O) carbon would appear far downfield (δ ~168-172 ppm), followed by the aromatic carbons (δ ~120-150 ppm), the methylene carbon (δ ~40-50 ppm), and finally the methyl carbon upfield (δ ~20 ppm). researchgate.net Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule. bmrb.io

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom(s) | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted Multiplicity (¹H) |

| Pyridine C-H (positions 2,6) | Aromatic | ~8.5 | ~150 | Doublet |

| Pyridine C-H (positions 3,5) | Aromatic | ~7.2 | ~122 | Doublet |

| Benzamide C-H (4 protons) | Aromatic | 7.2 - 7.5 | 125 - 138 | Multiplets |

| Amide N-H | Amide | ~9.0 | - | Broad Triplet |

| Methylene -CH₂- | Aliphatic | ~4.6 | ~43 | Doublet |

| Methyl -CH₃ | Aliphatic | ~2.4 | ~21 | Singlet |

| Carbonyl C=O | Carbonyl | - | ~169 | - |

| Benzamide C-CH₃ | Aromatic C | - | ~136 | - |

| Benzamide C-C=O | Aromatic C | - | ~135 | - |

| Pyridine C-CH₂ | Aromatic C | - | ~148 | - |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For this compound (C₁₅H₁₆N₂O), the molecular weight is approximately 240.30 g/mol . In a mass spectrum using a soft ionization technique like ESI, the primary signal observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 241.3.

When subjected to fragmentation (e.g., in an MS/MS experiment), the molecule will break apart in a predictable manner. The most common fragmentation pathway for amides is the cleavage of the amide N-CO bond. nih.gov For this compound, characteristic fragmentation would likely include:

Cleavage of the C(O)-NH bond to produce the 2-methylbenzoyl cation (m/z 119).

Cleavage of the CH₂-NH bond to produce the pyridin-4-ylmethyl cation (m/z 92) or the [M-C₇H₇]⁺ fragment (m/z 149).

Loss of the entire pyridin-4-ylmethyl group to yield an ion at m/z 134.

Analyzing these fragments allows researchers to piece together the molecular structure and confirm the identity of the compound. researchgate.net

Interactive Table 4: Predicted Key Mass Spectrometry Fragments Click on a fragment to see its likely origin.

| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |

| 241.3 | [C₁₅H₁₆N₂O + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 119.1 | [C₈H₇O]⁺ | 2-methylbenzoyl cation (from amide bond cleavage) |

| 92.1 | [C₆H₆N]⁺ | Pyridin-4-ylmethyl cation |

| 134.1 | [C₈H₈NO]⁺ | Fragment from loss of the picolyl group (C₇H₈N) |

| 91.1 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the benzyl (B1604629) portion) |

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). It is a rapid and simple method for identifying the presence of specific functional groups. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features. nih.gov

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule, primarily involving π-electrons in conjugated systems. The UV-Vis spectrum for this compound would be characterized by strong absorptions arising from the π → π* transitions within the 2-methylbenzoyl and pyridine ring systems. researchgate.net

Interactive Table 5: Key Spectroscopic Features from IR and UV-Vis A summary of expected spectroscopic signals.

| Spectroscopy Type | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Transition |

| Infrared (IR) | ~3300 cm⁻¹ | N-H stretching (amide) |

| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H stretching |

| Infrared (IR) | 2950-2850 cm⁻¹ | Aliphatic C-H stretching (CH₃, CH₂) |

| Infrared (IR) | ~1640-1680 cm⁻¹ | C=O stretching (amide I band) nih.gov |

| Infrared (IR) | ~1600, ~1500 cm⁻¹ | C=C stretching (aromatic rings) |

| Infrared (IR) | ~1550 cm⁻¹ | N-H bending (amide II band) |

| UV-Visible (UV-Vis) | ~200-280 nm | π → π* transitions of the aromatic rings |

Development of Bioanalytical Assays for In Vitro Research Sample Quantification

A typical bioanalytical method development and validation process involves several key stages: sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines. rfppl.co.injgtps.com The objective is to create a procedure that is both accurate and reproducible for its intended purpose. jchps.com

Sample Preparation

The primary goal of sample preparation is to extract the analyte of interest from the complex in vitro matrix, remove interfering substances like proteins and salts, and concentrate the analyte to a level suitable for detection. biocompare.com Common techniques for small molecules include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jchps.com

For high-throughput in vitro assays, protein precipitation is often selected for its simplicity and speed. In this procedure, an organic solvent, typically acetonitrile or methanol, is added to the in vitro sample. This denatures and precipitates the majority of proteins. Following centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. jchps.com

Chromatographic and Mass Spectrometric Conditions

An ultra-high performance liquid chromatography (UPLC) system is often employed to achieve rapid and efficient separation of the analyte from any remaining matrix components. nih.gov

Table 1: Hypothetical UPLC-MS/MS Instrumental Parameters

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase, e.g., HSS T3, 1.8 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Tandem Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | e.g., m/z 227.1 → 107.1 |

| Internal Standard (IS) | e.g., A structurally similar, stable isotope-labeled compound |

| IS Transition | e.g., m/z 232.1 → 112.1 |

These represent plausible parameters; actual values require experimental optimization.

Detection and quantification are performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) for this compound and one of its characteristic product ions generated through collision-induced dissociation. This specific transition provides a high degree of selectivity and sensitivity, minimizing potential interference from other compounds in the sample. nih.gov The use of a stable isotope-labeled internal standard is recommended to ensure the quality and precision of the measurements. nih.gov

Method Validation

To ensure the reliability of the data, the bioanalytical method must be validated. jgtps.com Validation experiments demonstrate that the method is suitable for its intended application and meets established criteria for performance. rfppl.co.incriver.com Key validation parameters are outlined by regulatory bodies and include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. ijprajournal.com

Linearity and Lower Limit of Quantification (LLOQ)

The method's linearity is assessed by analyzing calibration standards at several concentration levels to construct a calibration curve. A linear regression analysis is performed, and a correlation coefficient (r²) of ≥0.99 is generally required. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of the nominal value) and precision (≤20% coefficient of variation). nih.gov For in vitro research applications, a typical calibration curve might range from 1 to 2000 ng/mL.

Accuracy and Precision

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on different days. nih.gov Intra-day (within a single run) and inter-day (across multiple runs) statistics are calculated. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. ijprajournal.com

Table 2: Representative Intra- and Inter-Day Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 runs) | ||

| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | ||

| Low | 5.0 | 5.10 | 102.0 | 4.5 | 5.15 |

| Medium | 100 | 98.5 | 98.5 | 3.2 | 99.2 |

| High | 800 | 812 | 101.5 | 2.8 | 807 |

Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization. rsc.org Recovery is determined by comparing the analyte's peak area in pre-spiked extracted samples to that in post-spiked extracted samples. The matrix effect is evaluated by comparing the peak area in post-spiked extracted samples to that of a pure solution. Consistent and reproducible results are critical for reliable quantification.

Table 3: Representative Recovery and Matrix Effect Data

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low | 5.0 | 91.5 | 98.2 |

| High | 800 | 93.2 | 97.5 |

Stability

The stability of this compound must be evaluated under various conditions that mimic sample handling and storage. ijprajournal.com This includes freeze-thaw stability (after multiple freeze-thaw cycles), bench-top stability (at room temperature), long-term stability (under frozen storage), and post-preparative stability (in the autosampler). springernature.com The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Table 4: Representative Stability Assessment Data

| Stability Test | QC Level (ng/mL) | Mean Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | Low (5.0) | 104.1 |

| High (800) | 101.8 | |

| Bench-Top (4 hours) | Low (5.0) | 98.5 |

| High (800) | 99.3 | |

| Post-Preparative (24 hours) | Low (5.0) | 101.2 |

| High (800) | 100.5 |

Future Research Directions and Translational Potential Preclinical, Non Clinical

Development of Advanced In Vitro Models for Studying 2-methyl-N-(pyridin-4-ylmethyl)benzamide (e.g., 3D cell cultures, organoids)

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses to new compounds are well-established. nih.gov Advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids, offer a more physiologically relevant environment for preclinical testing. nih.govtechnologynetworks.com

The study of this compound would benefit significantly from the use of these advanced models. For instance, 3D co-culture systems could be developed to investigate the compound's effects on cancer cells within a stromal matrix, mimicking the tumor microenvironment. mdpi.com The use of self-assembling peptide scaffolds could provide a realistic 3D environment for such studies. mdpi.com Furthermore, organoid models, derived from healthy or diseased induced pluripotent stem cells (iPSCs), could offer insights into the compound's efficacy and potential toxicity in a more complex, organ-like structure. technologynetworks.com Mass spectrometry imaging (MSI) could then be employed to analyze the 3D distribution of the compound and its metabolites within these spheroids. biorxiv.org

Table 1: Comparison of In Vitro Models for Preclinical Compound Evaluation

| Model Type | Description | Advantages for Studying this compound |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective. |

| 3D Cell Culture | Cells grown in a three-dimensional matrix, allowing for cell-cell and cell-matrix interactions. mdpi.com | More accurately mimics the in vivo environment, better prediction of in vivo efficacy and toxicity. nih.govmdpi.com |

| Organoids | Self-organizing 3D structures derived from stem cells that mimic the architecture and function of an organ. technologynetworks.com | Provides a highly physiologically relevant model for studying compound effects on specific organ systems. technologynetworks.com |

Collaborative Opportunities in Multidisciplinary Chemical Biology and Drug Discovery Research

The development of this compound would be significantly enhanced through collaborative efforts across various scientific disciplines. The synthesis and initial characterization of novel benzamide (B126) derivatives often originate in academic or specialized chemical synthesis laboratories. mdpi.comnanobioletters.com

Further progression requires a multidisciplinary approach, integrating expertise in:

Medicinal Chemistry: To synthesize analogs of this compound to establish structure-activity relationships (SAR). mdpi.comnih.gov

Computational Chemistry and Molecular Modeling: To predict binding modes and guide the design of more potent and selective derivatives. mdpi.comnih.gov

Cell Biology and Pharmacology: To characterize the compound's biological activity in various in vitro and in vivo models.

Pharmacokinetics and Toxicology: To evaluate the compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity. uky.edu

Such collaborations between academic institutions, research foundations, and pharmaceutical companies are crucial for translating basic scientific discoveries into tangible therapeutic candidates. nih.gov

Role of this compound as a Research Tool or Chemical Probe for Target Validation

Beyond its potential as a therapeutic agent, this compound could serve as a valuable research tool or chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway.

Should this compound be found to selectively interact with a particular biological target, it could be utilized to:

Validate the role of that target in disease: By observing the phenotypic effects of the compound in cellular or animal models.

Elucidate biological pathways: By identifying downstream signaling events affected by the compound's interaction with its target.

Facilitate the discovery of new drugs: By serving as a starting point for the development of more potent and specific modulators of the target.

The development of benzamide derivatives as inhibitors of specific enzymes, such as glucokinase or tyrosinase, highlights the potential of this class of compounds as research probes. uky.eduresearchgate.net

Challenges and Opportunities in the Preclinical Development of Benzamide-Based Compounds as Research Tools

The preclinical development of benzamide-based compounds like this compound is not without its challenges. A significant hurdle in drug development is the high attrition rate of preclinical candidates, often due to a lack of efficacy or unforeseen toxicity. americanpharmaceuticalreview.com

Key Challenges:

Target Identification and Validation: A primary challenge is to identify the specific biological target of this compound and validate its relevance to a particular disease.

Physicochemical Properties: Poor aqueous solubility and suboptimal pharmacokinetic properties are common issues that can hinder preclinical development. americanpharmaceuticalreview.com

Predictive Value of Animal Models: The translation of findings from animal models to humans can be unreliable due to species differences. nih.govtexilajournal.com The FDA Modernization Act 2.0, which allows for alternatives to animal testing, underscores the need for more predictive, human-relevant models. nih.gov

Opportunities for Advancement:

Advanced Screening Platforms: High-throughput screening (HTS) using cell-based in vitro models can accelerate the identification of active compounds and inform hit-to-lead optimization. nih.gov

Structure-Based Drug Design: The use of techniques like X-ray crystallography can provide detailed structural information about the interaction of benzamide derivatives with their targets, enabling rational drug design. acs.org

Improved Formulation Strategies: The development of enabling formulations can help to overcome challenges related to poor solubility and improve drug exposure in preclinical studies. americanpharmaceuticalreview.com

Q & A

Q. What synthetic routes are commonly employed to prepare 2-methyl-N-(pyridin-4-ylmethyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling a pyridine derivative with a benzoyl chloride. For example, in analogous compounds like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the reaction proceeds via nucleophilic attack of a thiocyanate group on a carbonyl carbon, followed by proton transfer to form the final product . Key conditions include:

- Solvent choice : Acetonitrile is often used due to its polarity and ability to stabilize intermediates.

- Temperature control : Reactions are typically conducted at reflux (~80°C) to ensure completion.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : H and C NMR confirm molecular structure by identifying protons and carbons in distinct environments (e.g., pyridyl CH at ~2.5 ppm and benzamide carbonyl at ~168 ppm) .

- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C=O at 1.229 Å) and intermolecular interactions (e.g., N–H⋯S hydrogen bonds forming R(8) motifs). SHELX software is widely used for structure refinement .

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or packing motifs?

Discrepancies often arise from disorder or twinning. Strategies include:

- High-resolution data collection : Use synchrotron radiation to improve data quality.

- Software tools : Mercury’s Materials Module allows comparison of packing patterns and void analysis to identify anomalies .

- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) helps rationalize packing motifs, such as ladder-type networks formed via N–H⋯O/S interactions .

Q. What experimental design considerations are critical for studying the biological activity of this compound, such as its antibacterial potential?

- Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic stability .

- Minimum inhibitory concentration (MIC) assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria.

- Mechanistic studies : Probe enzyme targets (e.g., acps-pptase) via molecular docking (PDB: 3HKC) or isothermal titration calorimetry (ITC) .

Q. How do intermolecular interactions in the solid state influence the compound’s physicochemical properties?

- Hydrogen bonding : Intramolecular N–H⋯O bonds in the benzamide moiety stabilize planar conformations, while intermolecular C–H⋯π interactions enhance crystal cohesion .

- π-π stacking : Parallel-displaced stacking between pyridyl and benzamide rings (centroid distances ~3.8 Å) contributes to thermal stability .

- Solvent effects : Polar solvents disrupt these interactions, reducing crystallinity but improving solubility for biological assays .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during synthesis, such as undesired oxidation or substitution?